Ethyl 3-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 3-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The targets of quinoline derivatives can vary widely and depend on the specific functional groups present in the compound. Some quinoline derivatives are known to interact with various enzymes, receptors, and other proteins .
Mode of action
The mode of action of quinoline derivatives can also vary widely. They may act as inhibitors or activators of their target proteins, or they may interact with DNA or other cellular components .
Biochemical pathways
Quinoline derivatives can be involved in various biochemical pathways, depending on their specific targets. They may affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary widely and depend on the specific properties of the compound, including its size, charge, lipophilicity, and other factors .
Result of action
The molecular and cellular effects of quinoline derivatives can include changes in enzyme activity, alterations in signal transduction, effects on cell growth and proliferation, and other effects .
Action environment
The action of quinoline derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and other factors .
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. For example, this compound may be metabolized into active or inactive forms, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy production .
Properties
IUPAC Name |
ethyl 3-methyl-2,4-dihydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-12(15)13(2)8-10-6-4-5-7-11(10)14-9-13/h4-7,14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGPRWHIGZYREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202740 | |
Record name | Ethyl 1,2,3,4-tetrahydro-3-methyl-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-12-1 | |
Record name | Ethyl 1,2,3,4-tetrahydro-3-methyl-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2,3,4-tetrahydro-3-methyl-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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